molecular formula C16H15ClN2O4 B5762684 N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5762684
M. Wt: 334.75 g/mol
InChI Key: GYKNRVJPGKTAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CB-DIMM, is a synthetic chemical compound with potential therapeutic properties. It belongs to the class of compounds known as benzimidazole derivatives and has been studied extensively for its anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-cancer properties in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in inflammation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has shown promising anti-cancer properties in various cancer cell lines and animal models. It is also relatively easy to synthesize using commercially available starting materials. One limitation of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area. Another limitation is that it may not be effective against all types of cancer.

Future Directions

There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research could be to study its biochemical and physiological effects in more detail. Another area of research could be to study its effectiveness against different types of cancer and in combination with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis method and to develop more efficient and cost-effective ways to produce N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Overall, N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has shown promising anti-cancer properties and is a compound worth further investigation.

Synthesis Methods

N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate compound. The final product is obtained by reacting the intermediate with a primary amine in the presence of a base.

Scientific Research Applications

N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been tested in various cancer cell lines and animal models, and has shown promising results.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-7-6-10(9-14(13)22-2)15(18)19-23-16(20)11-4-3-5-12(17)8-11/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKNRVJPGKTAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate

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